DL-Tyrosine-d3
Description
Structural Identification and Nomenclature
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 belongs to the class of deuterated amino acids, specifically representing a modified form of tyrosine with selective deuterium incorporation. The compound is characterized by its molecular formula C9H8D3NO3 and molecular weight of 184.21 grams per mole, which reflects the replacement of three hydrogen atoms with deuterium isotopes. The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions, where the positions of deuterium substitution are explicitly indicated in the compound name.
The structural architecture of this compound maintains the essential features of the natural amino acid tyrosine while incorporating deuterium atoms at specific positions on the aromatic ring and the alpha carbon. The phenolic hydroxyl group remains intact at the para position of the benzene ring, preserving the compound's classification as a hydroxylated aromatic amino acid. The deuterium atoms are positioned at the 2-position and 6-position of the aromatic ring, as well as at the alpha carbon of the alanine backbone, creating a distinctive isotopic signature that enhances analytical detection capabilities.
Chemical identification of DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is facilitated through its Chemical Abstracts Service number 73036-42-7, which provides unambiguous identification within chemical databases. Alternative nomenclature includes DL-Tyrosine-d3, reflecting its derivation from the parent amino acid tyrosine with three deuterium substitutions. The compound exists as a racemic mixture, containing both D and L enantiomers in equal proportions, which is indicated by the DL prefix in its nomenclature.
Isotopic Labeling Rationale in Amino Acid Research
The incorporation of deuterium isotopes into amino acid structures serves multiple critical functions in biochemical research, fundamentally altering the analytical and metabolic properties of these essential biomolecules. Deuterium substitution creates a kinetic isotope effect that significantly reduces the rate of metabolic transformations, particularly those mediated by cytochrome P450 enzymes, thereby extending the half-life of labeled compounds in biological systems. This property has proven invaluable for studying protein synthesis rates, enzyme mechanisms, and metabolic pathways with enhanced precision and temporal resolution.
The strategic placement of deuterium atoms in DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 facilitates its use as an internal standard in quantitative proteomic applications. When incorporated into proteins through metabolic labeling, the deuterated amino acid provides a distinct mass spectrometric signature that enables accurate quantification of protein synthesis and degradation rates. The isotopic labeling approach offers significant advantages over traditional methods by providing chemically identical internal standards that account for sample losses and matrix effects during analytical procedures.
Recent advances in deuterated amino acid chemistry have demonstrated the potential for site-selective deuteration to improve the pharmacokinetic profiles of therapeutic compounds. The bioisosteric replacement of hydrogen with deuterium creates molecules that maintain biological activity while exhibiting altered metabolic stability. This principle has been successfully applied in pharmaceutical development, where deuteration has led to improved drug formulations with enhanced therapeutic windows and reduced toxicity profiles.
| Analytical Application | Deuterium Advantage | Research Impact |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | Enhanced signal resolution through spin isolation | Improved protein structure determination |
| Mass Spectrometry | Distinct isotopic patterns for quantification | Precise measurement of protein synthesis rates |
| Metabolic Studies | Reduced enzymatic degradation rates | Extended observation windows for pathway analysis |
| Drug Development | Altered pharmacokinetic properties | Enhanced therapeutic efficacy and safety profiles |
Historical Development of Deuterated Tyrosine Derivatives
The development of deuterated tyrosine derivatives traces its origins to the pioneering work of Moss and Schoenheimer in 1940, who first demonstrated the metabolic conversion of phenylalanine to tyrosine using deuterated tracers in rat studies. This groundbreaking research established the fundamental principles of isotopic labeling in amino acid metabolism and provided the conceptual framework for subsequent developments in deuterated amino acid chemistry. The study conclusively demonstrated that tyrosine could be biosynthetically derived from phenylalanine, ending decades of speculation about this metabolic relationship.
Early methodological developments in deuterated tyrosine synthesis emerged in the 1970s, with significant contributions from researchers at the University of Arizona who developed specific synthetic routes for alpha-deuterated tyrosine derivatives. These investigations focused on creating derivatives with deuterium labels at the alpha carbon position, as well as compounds with multiple deuterium substitutions at both alpha and beta carbon positions. The synthetic methodologies developed during this period established the foundation for modern approaches to deuterated amino acid preparation and highlighted the importance of maintaining stereochemical integrity during deuteration procedures.
The advancement of deuterated tyrosine chemistry accelerated significantly in the 1980s and 1990s, driven by the growing recognition of stable isotope applications in biomedical research. Researchers developed increasingly sophisticated methods for site-specific deuteration, enabling the preparation of tyrosine derivatives with predetermined isotopic patterns. These developments coincided with improvements in analytical instrumentation, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which provided enhanced capabilities for characterizing and utilizing deuterated compounds in biological systems.
Contemporary research in deuterated tyrosine derivatives has focused on developing more efficient synthetic methodologies and expanding applications in pharmaceutical research. Recent investigations have demonstrated the utility of calcium-mediated reductive deutero-amination reactions for preparing N-alpha-deuterated amino acids with high isotopic purity. These modern synthetic approaches achieve deuteration efficiency exceeding 99 percent and enable the preparation of complex deuterated amino acid derivatives suitable for advanced biological applications.
| Decade | Key Development | Research Focus | Impact |
|---|---|---|---|
| 1940s | First isotopic tracer studies | Metabolic pathway elucidation | Established deuterium as biological tracer |
| 1970s | Specific synthesis methodologies | Stereochemical control in deuteration | Enabled precise isotopic labeling |
| 1990s | Advanced analytical applications | Protein structure determination | Enhanced biomolecular analysis capabilities |
| 2020s | High-efficiency synthetic methods | Pharmaceutical development | Improved drug discovery methodologies |
Structure
2D Structure
Properties
IUPAC Name |
2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-GNRMPFMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1CC([2H])(C(=O)O)N)[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is a compound of interest due to its potential biological activities, particularly in the context of neurotransmitter systems and enzyme inhibition. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 has the chemical formula C₉H₁₁NO₃ and is classified as an amino acid derivative. Its structure features a hydroxyl group on the phenyl ring, which is crucial for its interaction with biological targets.
Dopamine Receptor Interaction
Research indicates that compounds similar to DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 can act as agonists at dopamine receptors, particularly D1 and D2 subtypes. These receptors are integral to various neurological functions and are implicated in several disorders, including Parkinson's disease and schizophrenia. A study utilizing cryo-electron microscopy revealed insights into how bitopic agonists bind to these receptors, highlighting the importance of specific residues in determining selectivity and efficacy .
Inhibition of Tyrosinase
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 may also exhibit inhibitory effects on tyrosinase (TYR), an enzyme critical for melanin biosynthesis. Inhibitors of TYR have therapeutic potential for conditions like hyperpigmentation and melanoma. A series of studies have demonstrated that phenolic compounds can effectively inhibit TYR activity, suggesting that DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 could share similar properties .
Case Studies and Experimental Findings
-
Dopamine Receptor Agonism :
- Study : A comparative analysis of various dopamine receptor agonists indicated that compounds with structural similarities to DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 showed significant binding affinity for D1 and D2 receptors.
- Findings : The binding interactions were characterized by specific amino acid residues in the receptor's binding pocket, which influenced the selectivity and potency of these compounds .
-
Tyrosinase Inhibition :
- Study : In vitro assays evaluated the inhibitory effects of phenolic compounds on TYR derived from Agaricus bisporus.
- Results : Compounds similar to DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 demonstrated competitive inhibition against TYR with IC50 values comparable to known inhibitors like kojic acid .
Table 1: Summary of Biological Activities
Scientific Research Applications
Metabolomics
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is extensively used in metabolomic studies due to its ability to serve as a stable isotope-labeled internal standard. This allows for accurate quantification of amino acids and other metabolites in biological samples.
Case Study: Metabolomic Analysis in Plants
A study demonstrated the application of UPLC-MS/MS methods using DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 as a derivatization reagent. The compound improved chromatographic properties and detection sensitivity for amino acids in Arabidopsis thaliana, facilitating high-throughput screening of plant metabolites .
Drug Development
The compound has potential applications in drug discovery, particularly in the development of selective agonists for dopamine receptors. Its structural properties can be exploited to design drugs targeting neurological disorders.
Case Study: Dopamine Receptor Agonists
Research into non-catechol agonists for dopamine receptors has highlighted the importance of compounds like DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1. These compounds exhibit distinct binding modes that can enhance selectivity and efficacy in treating conditions such as Parkinson's disease .
Biochemical Assays
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is utilized in biochemical assays to study enzyme kinetics and protein interactions. Its isotopic labeling facilitates tracking and quantification in complex biological systems.
Case Study: Enzyme Kinetics
In a study examining the kinetics of aromatic amino acid decarboxylase, DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 was employed to trace the conversion rates of substrates, providing insights into enzyme efficiency and substrate specificity .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Metabolomics | Used as an internal standard for metabolite quantification | Enhanced sensitivity and resolution in analyses |
| Drug Development | Aids in designing selective dopamine receptor agonists | Improved binding affinity and selectivity observed |
| Biochemical Assays | Facilitates tracking of enzyme activity | Provided detailed kinetics data |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Differences
The following table summarizes key structural and isotopic distinctions between DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 and related deuterated tyrosine/phenylalanine derivatives:
Key Observations:
- Positional Specificity : DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 uniquely combines phenyl-ring and α-carbon deuteration, enhancing its utility in MS by minimizing hydrogen/deuterium exchange artifacts compared to compounds with aliphatic deuteration (e.g., D-4-Hydroxyphenyl-d4-alanine-2,3,3-D3) .
- Enantiomeric Differences : The L-enantiomer (CAS 57746-15-3) is preferred in enzymatic studies due to its biological relevance, whereas the DL-form is cost-effective for analytical workflows .
- Functional Group Impact : Derivatives like DL-Phenyl-d5-alanine-3,3-D2 lack the hydroxyl group, reducing polarity and altering chromatographic retention compared to hydroxyphenyl analogs .
Commercial Availability and Cost
Preparation Methods
Starting Materials and Isotopic Labeling Strategy
- The compound is synthesized by incorporating deuterium atoms selectively at the 2 and 6 positions of the phenyl ring and at the 2-position of the alanine side chain.
- Isotopically labeled precursors such as L-tyrosine ring-2,6-d2 and alanine-2-d1 are typically employed as starting points or intermediates.
- Sources of deuterium include deuterated solvents (e.g., D2O), deuterated reagents, or catalytic exchange reactions under controlled conditions to achieve high isotopic enrichment (>98% D).
Synthesis Approaches
Direct Isotopic Exchange
- One method involves the catalytic deuterium exchange on L-tyrosine or DL-4-hydroxyphenylglycine under elevated temperatures (145-150 °C) in deuterated water or solvents.
- The reaction is often repeated to increase the extent of deuterium incorporation.
- The pH is carefully controlled (e.g., adjusted to ~4.5 with NH4OH) to maintain amino acid stability during exchange.
Chemical Synthesis Using Deuterated Precursors
- Deuterated alanine (D-alanine-2-d1) can be synthesized via stereoselective reactions using chiral catalysts and deuterated reagents in solvents such as chloroform-d1 at room temperature (25 °C) for several hours.
- This intermediate is then coupled or converted to the target DL-4-hydroxyphenyl-2,6-D2-alanine-2-D1 through established synthetic routes.
Optical Resolution and Purification
- DL mixtures require separation into D- and L-enantiomers for many applications.
- A patented method involves dissolving DL-4-hydroxyphenylglycine in a solvent mixture containing an organic solvent, sulfuric acid (H2SO4), and water at elevated temperatures (40-100 °C).
- Upon cooling (0 to 40 °C), selective crystallization is induced by adding seed crystals of either D-(-)- or L-(+)-4-hydroxyphenylglycine sulfate.
- The crystallized enantiomer is filtered off, and the mother liquor is treated further to recover the opposite enantiomer by reheating, adding more DL-4-hydroxyphenylglycine and acid, cooling, and seeding again.
| Step | Conditions | Purpose |
|---|---|---|
| Dissolution | 40-100 °C, organic solvent + H2SO4 + water | Prepare saturated solution of DL-4-hydroxyphenylglycine sulfate |
| Cooling | 0-40 °C | Induce crystallization of seeded enantiomer sulfate |
| Seeding | 2 wt% inoculation crystals | Promote selective crystallization of desired enantiomer |
| Filtration | Ambient temperature | Separate crystallized enantiomer |
| Mother liquor treatment | Reheat to 40-100 °C, add DL-4-hydroxyphenylglycine + acid | Recover opposite enantiomer sulfate |
- This method avoids complicated chemical reactions or expensive optically active catalysts, relying instead on selective crystallization and solubility differences.
- However, challenges include risk of undesired enantiomer crystallization, low productivity, and the need for multiple recrystallizations to achieve high optical purity.
Analytical and Reaction Monitoring Techniques
- Ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is used for monitoring isotopic incorporation and purity.
- Pre-column derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) allows rapid, stable derivative formation suitable for sensitive detection.
- This analytical platform ensures high reproducibility (relative standard deviation <9%) and linearity in quantification of isotopically labeled amino acids.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Starting material | DL-4-hydroxyphenylglycine or isotopically labeled L-tyrosine | Commercially sourced or synthesized |
| Solvent system | Organic solvent (formic acid, acetic acid, methanol, ethanol, acetone) + H2SO4 + water | Water content 0-30% for solubility |
| Temperature (dissolution) | 40-100 °C | Ensures solubility of sulfate salts |
| Temperature (crystallization) | 0-40 °C | Induces selective crystallization |
| Seed crystal amount | ≥2 wt% relative to dissolved amino acid | Ensures selective nucleation |
| Reaction time (isotopic exchange) | 2 days at 145-150 °C (for exchange reactions) | Repeated cycles for enrichment |
| Analytical method | UPLC-MS/MS with AQC derivatization | Rapid, sensitive quantification |
Research Findings and Considerations
- The patented crystallization method provides an industrially feasible route for enantiomeric separation without enzymatic or chiral catalysts, though with limitations in yield and purity requiring optimization.
- Isotopic labeling by exchange reactions under inert atmosphere and controlled pH yields high deuterium incorporation suitable for research applications in enzymology and spectroscopy.
- Chemical synthesis of D-alanine-2-d1 and coupling to the hydroxyphenyl moiety allows stereoselective preparation of the target compound with defined isotopic labels.
- Analytical advances with UPLC-MS/MS enable precise monitoring of isotopic and enantiomeric purity, critical for quality control.
Q & A
Basic Questions
Q. What are the established synthesis methods for DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1, and how is its deuteration verified?
- Methodology : Synthesis involves deuteration at the 2,6 positions of the phenyl ring and the 2-position of the alanine side chain. Acid- or base-catalyzed hydrogen/deuterium (H/D) exchange is commonly employed, using deuterated solvents (e.g., D₂O) or reagents under controlled pH and temperature .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : Confirms deuteration sites via shifts in aromatic proton signals and aliphatic regions.
- Mass Spectrometry (MS) : Validates molecular weight (184.20 g/mol) and isotopic enrichment (98 atom% D) .
- Table 1 : Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 73036-42-7 |
| Molecular Weight | 184.20 g/mol |
| Isotopic Purity | 98 atom% D |
Q. How is this compound utilized in isotopic labeling studies, and what are its advantages over non-deuterated tyrosine?
- Applications :
- Metabolic pathway tracing: Incorporates into proteins or peptides to track turnover rates via LC-MS/MS .
- Protein structure studies: Reduces signal overlap in NMR by replacing specific protons with deuterium.
- Advantages :
- Minimizes metabolic interference compared to fully deuterated analogs.
- Retains biological activity due to selective deuteration .
Advanced Research Questions
Q. How should researchers design experiments to study the compound’s incorporation into eukaryotic cell cultures?
- Experimental Design :
- Cell Culture : Use media supplemented with 0.1–1.0 mM deuterated compound; monitor cytotoxicity via viability assays.
- Harvesting : Extract proteins/cellular metabolites at timed intervals (e.g., 24–72 hours).
- Analysis :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify incorporation using isotopic mass shifts.
- Immunoblotting : Validate protein-specific labeling with anti-tyrosine antibodies .
Q. What strategies mitigate isotopic effects that may skew data in metabolic studies?
- Key Considerations :
- Control Experiments : Compare results with non-deuterated tyrosine to isolate isotopic effects.
- Kinetic Analysis : Measure enzymatic reaction rates (e.g., tyrosine hydroxylase) to assess deuterium-induced delays.
- Statistical Modeling : Use regression models to correct for minor deviations in metabolic flux .
Q. How can conflicting data on deuteration efficiency across studies be resolved?
- Troubleshooting :
- Source Verification : Ensure isotopic purity (98 atom% D vs. lower-grade batches) .
- Analytical Consistency : Standardize MS parameters (e.g., ionization mode, resolution).
- Biological Variability : Account for cell-type-specific uptake rates (e.g., neuronal vs. hepatic cells) .
Q. What advanced techniques are used to map the compound’s distribution in tissue samples?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
